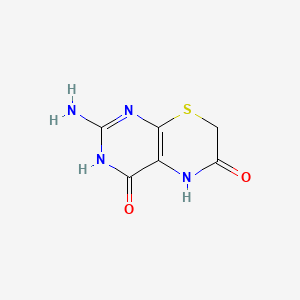
4H-Pyrimido(4,5-b)(1,4)thiazine-4,6(7H)-dione, 1,5-dihydro-2-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrimido(4,5-b)(1,4)thiazine-4,6(7H)-dione, 1,5-dihydro-2-amino- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(4,5-b)(1,4)thiazine-4,6(7H)-dione, 1,5-dihydro-2-amino- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives and thioamide compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrimido(4,5-b)(1,4)thiazine-4,6(7H)-dione, 1,5-dihydro-2-amino- can undergo various chemical reactions, including:
Reduction: This reaction could involve the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-Pyrimido(4,5-b)(1,4)thiazine-4,6(7H)-dione, 1,5-dihydro-2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrimido(4,5-b)(1,4)thiazine derivatives: Compounds with similar core structures but different substituents.
Thiazine derivatives: Compounds containing the thiazine ring system.
Pyrimidine derivatives: Compounds containing the pyrimidine ring system.
Uniqueness
4H-Pyrimido(4,5-b)(1,4)thiazine-4,6(7H)-dione, 1,5-dihydro-2-amino- is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
37489-43-3 |
|---|---|
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
2-amino-3,5-dihydropyrimido[4,5-b][1,4]thiazine-4,6-dione |
InChI |
InChI=1S/C6H6N4O2S/c7-6-9-4(12)3-5(10-6)13-1-2(11)8-3/h1H2,(H,8,11)(H3,7,9,10,12) |
Clé InChI |
VBUNOJCOBXQBIK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(S1)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
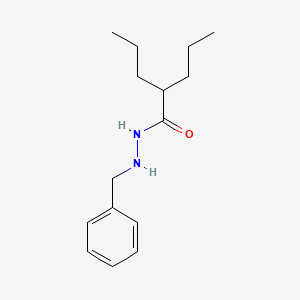

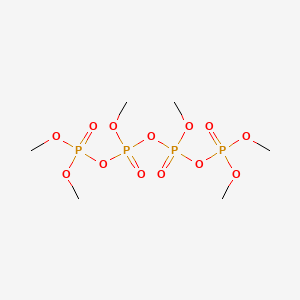


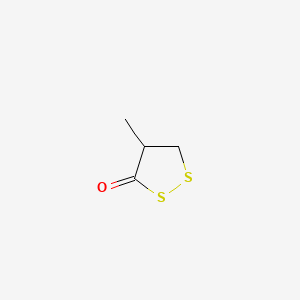
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
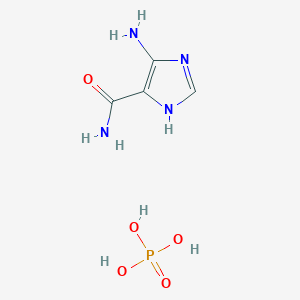
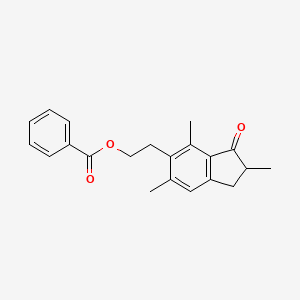
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
